![molecular formula C18H18N4O B2495422 N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950236-36-9](/img/structure/B2495422.png)
N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their unique properties, inert nature, and ability to mimic amide bonds . They are often seen in experimental drug candidates and approved drugs .
Synthesis Analysis
1,2,3-Triazoles can be synthesized using the copper-catalyzed azide-alkyne Huisgen cycloaddition (CuAAC) reaction . This reaction, reported in 2002 by the groups of Meldal and Sharpless, revolutionized the field of triazole synthesis, allowing for the formation of these structures using a reliable, regioselective, and high-yielding process .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The exact structure of “N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide” would include additional functional groups attached to this ring, but without specific information, I can’t provide a detailed analysis.Chemical Reactions Analysis
The CuAAC reaction used to synthesize 1,2,3-triazoles involves the 1,3-dipolar cycloaddition of azides to alkynes . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Scientific Research Applications
Drug Discovery
The 1,2,3-triazole moiety is often seen in experimental drug candidates and approved drugs . For instance, the antiepileptic agent rufinamide, which was synthesized using a similar methodology .
Organic Synthesis
1,2,3-Triazoles have found broad applications in organic synthesis . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions .
Polymer Chemistry
1,2,3-Triazoles are also used in polymer chemistry . Their high chemical stability and strong dipole moment make them suitable for various polymerization processes .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their ability to mimic amide bonds . They can structurally resemble both E and Z amide bonds .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation chemistry . Their inert nature and ability to form stable covalent bonds make them ideal for linking biomolecules .
Materials Science
Lastly, 1,2,3-triazoles have applications in materials science . Their unique properties and versatility make them suitable for the development of new materials .
Mechanism of Action
Target of Action
Triazole derivatives are known to bind to a variety of enzymes and receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes , which could be a potential mode of action for this compound.
Biochemical Pathways
Some triazole derivatives have been reported to exhibit excellent inhibition against α-glucosidase , suggesting that this compound may affect carbohydrate metabolism pathways.
Pharmacokinetics
Triazoles are known to be highly soluble in water , which could potentially impact their bioavailability.
Result of Action
Triazole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antidiabetic activities .
Action Environment
It is known that triazoles are highly soluble in water , which suggests that their action could be influenced by the hydration status of the environment.
Future Directions
properties
IUPAC Name |
N,1-diphenyl-5-propyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-9-16-17(18(23)19-14-10-5-3-6-11-14)20-21-22(16)15-12-7-4-8-13-15/h3-8,10-13H,2,9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVJMYIHQGJRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-diphenyl-5-propyl-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.